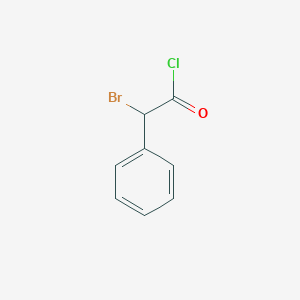

2-Bromo-2-phenylacetyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEJUBDPPQVWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344597 | |

| Record name | 2-bromo-2-phenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19078-72-9 | |

| Record name | 2-bromo-2-phenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19078-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-2-phenylacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2-phenylacetyl chloride (CAS No: 19078-72-9), a reactive chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This document details its chemical properties, synthesis, reactivity, handling protocols, and applications, offering a critical resource for professionals in the field.

Core Chemical and Physical Properties

This compound, also known as α-Bromophenylacetyl chloride, is a halogenated acyl chloride. Its bifunctional nature, containing both a reactive acid chloride and a benzylic bromide, makes it a versatile building block for introducing the 2-bromo-2-phenylacetyl moiety into a wide range of molecules.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 19078-72-9 | [1][2] |

| Molecular Formula | C₈H₆BrClO | [1][2][3] |

| Molecular Weight | 233.49 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | α-Bromophenylacetyl chloride, Benzeneacetyl chloride, α-bromo- | [1][2] |

| Appearance | Colorless volatile liquid with a strong odor. | [4] |

| Boiling Point | Not available (likely decomposes) | [2][3] |

| Melting Point | Not available | [2][3] |

| Storage Conditions | 2-8°C, in a dry, cool, and well-ventilated place. | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds in a two-step sequence starting from phenylacetic acid. The first step involves the α-bromination of the carboxylic acid, followed by the conversion of the resulting carboxylic acid to the acyl chloride.

Step 1: Synthesis of 2-Bromo-2-phenylacetic acid

A common method for the α-bromination of phenylacetic acid is a radical-initiated reaction using N-Bromosuccinimide (NBS).

Experimental Protocol:

-

To a dry, two-necked flask equipped with a reflux condenser, add 2-phenylacetic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride (CCl₄) as the solvent.[5]

-

Add a radical initiator, such as Azobisisobutyronitrile (AIBN) (approx. 0.05 eq).[5]

-

Heat the reaction mixture to reflux (approx. 77°C) with constant stirring for 2-4 hours.[5]

-

Monitor the reaction progress by a suitable technique (e.g., ¹H NMR) until the starting material is consumed.[5]

-

After completion, cool the reaction to room temperature. The succinimide byproduct will precipitate.

-

Dilute the mixture with a non-polar solvent like hexane and filter to remove the solid.[5]

-

Remove the solvent from the filtrate under reduced pressure. The crude 2-bromo-2-phenylacetic acid can be purified by silica gel column chromatography.[5]

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂ byproducts), place the purified 2-bromo-2-phenylacetic acid (1.0 eq).

-

Slowly add an excess of thionyl chloride (e.g., 2.0-4.0 eq).[6] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6]

-

Heat the mixture to reflux for 1-2 hours.[6] The reaction is complete when gas evolution ceases.

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.[6][7]

-

The resulting crude this compound can be purified by vacuum distillation, although care must be taken due to its thermal lability.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The high reactivity of the acyl chloride group makes this compound an excellent acylating agent. It readily reacts with a variety of nucleophiles to form esters, amides, and other carbonyl derivatives. This reactivity is central to its utility as an intermediate in organic synthesis.

Common Reactions:

-

With Alcohols: Forms phenylacetate esters.

-

With Amines: Forms phenylacetamides.

-

With Thiols: Forms phenylacetyl thioesters.

-

Friedel-Crafts Acylation: Can react with aromatic compounds in the presence of a Lewis acid catalyst.

The presence of the α-bromo group provides a second reactive site for nucleophilic substitution, further expanding its synthetic utility.

Caption: Reactions with various nucleophiles.

Applications in Drug Discovery

Halogenated organic compounds are of immense importance in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[8] Acyl chlorides are common intermediates for coupling reactions to build more complex molecular architectures. For instance, a related compound, 5-bromo-2-chlorobenzoyl chloride, is a key intermediate in the synthesis of dapagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes.[6] The reactivity of this compound makes it a valuable precursor for generating libraries of compounds for screening in drug discovery programs, particularly for developing enzyme inhibitors or receptor ligands.[8]

Safety, Handling, and Storage

This compound is a hazardous and corrosive chemical that requires strict safety protocols.

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Measure | Source(s) |

| Causes severe skin burns and eye damage. | Wear protective gloves, clothing, eye, and face protection. Wash skin thoroughly after handling. | [9] |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing mist or vapors. | |

| Reacts with water. | Keep away from moisture. Use CO₂, dry chemical, or dry sand for firefighting. | [4] |

| May be corrosive to metals. | Keep only in original, corrosion-resistant container. |

Handling Protocol:

-

All manipulations should be performed in a certified chemical fume hood.[9]

-

Ensure that an eyewash station and safety shower are readily accessible.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

-

Ground all equipment when transferring to prevent static discharge.[4]

-

Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[4]

Storage:

-

Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area designated for corrosives.[2][9]

-

Store away from incompatible materials and moisture.

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Decomposition: Thermal decomposition can release toxic and corrosive gases, including carbon oxides, phosgene, and hydrogen chloride gas.[9]

Caption: Role as a versatile synthetic intermediate.

References

- 1. This compound | 19078-72-9 | Buy Now [molport.com]

- 2. ALPHA-BROMOPHENYLACETYL CHLORIDE | CAS#:19078-72-9 | Chemsrc [chemsrc.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-2-phenylacetyl chloride

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, handling, and applications of 2-Bromo-2-phenylacetyl chloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound, also known as α-Bromophenylacetyl chloride, is a reactive acyl chloride derivative. Its chemical structure consists of a phenyl group and a bromine atom attached to the alpha carbon of an acetyl chloride moiety. This structure makes it a valuable intermediate in various organic syntheses.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO | [1][2][3] |

| Molecular Weight | 233.49 g/mol | [1][3] |

| CAS Number | 19078-72-9 | [3] |

| Appearance | Colorless volatile liquid with a strong odor. | [4] |

| Boiling Point | Not available (n/a). | [2] |

| Melting Point | Not available (n/a). | [2] |

| Density | Not available (n/a). | [2] |

| Solubility | Decomposes in water.[5] Soluble in alcohol and ether. | [6] |

| InChIKey | RFPBUXOVSZEMSW-UHFFFAOYSA-N | [1] |

| SMILES | ClC(=O)C(Br)c1ccccc1 | [3] |

Reactivity and Stability

Stability: this compound is stable under recommended storage conditions, which include a dry, cool, and well-ventilated place with tightly closed containers. It should be protected from extremes of temperature and direct sunlight.

Reactivity: As an acyl chloride, it is highly reactive towards nucleophiles.

-

Hydrolysis: It reacts with water and moisture, decomposing to form corrosive hydrogen chloride gas.[5]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and alcohols.[6][7] It may react vigorously or explosively if mixed with ethers like diisopropyl ether in the presence of trace metal salts.[5][6]

Hazardous Decomposition: Thermal decomposition can lead to the release of toxic and corrosive gases and vapors, including carbon oxides, phosgene, and hydrogen chloride gas.[7]

Synthesis and Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of phenylacetic acid followed by chlorination.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Bromo-2-phenylacetic acid [8]

-

To a dry two-necked flask equipped with a condenser, add 2-phenylacetic acid (e.g., 2.7 mmol), N-bromosuccinimide (NBS) (e.g., 3.05 mmol), and carbon tetrachloride (e.g., 5.5 mL).[8]

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) (e.g., 0.14 mmol), to the stirred mixture.[8]

-

Heat the reaction mixture to reflux at approximately 77°C for 2 hours.[8]

-

Monitor the reaction progress by ¹H NMR until the starting material is consumed.[8]

-

Cool the mixture to room temperature, dilute with hexane, and filter.[8]

-

Remove the solvent under reduced pressure (rotary evaporation) and purify the crude product by silica gel column chromatography to yield 2-bromo-2-phenylacetic acid.[8]

Step 2: Conversion to this compound

-

In a fume hood, dissolve the synthesized 2-bromo-2-phenylacetic acid in a dry, inert solvent such as dichloromethane or toluene.

-

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to the solution at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

The reaction mixture is typically stirred for several hours at room temperature or gently heated to drive the reaction to completion. The evolution of HCl and SO₂ (with thionyl chloride) or CO and CO₂ (with oxalyl chloride) gas will be observed.

-

After the reaction is complete, the excess chlorinating agent and solvent are removed by distillation or under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

Figure 1: Synthetic pathway for this compound.

General Protocol for Acylation Reactions

This compound is a potent acylating agent. Below is a general protocol for its reaction with a nucleophile (e.g., an amine or alcohol).

-

Dissolve the amine or alcohol substrate in a dry, aprotic solvent (e.g., dichloromethane, THF, or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

If the nucleophile is an amine, add a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

-

Cool the solution in an ice bath (0°C).

-

Slowly add a solution of this compound in the same dry solvent to the cooled, stirred solution of the substrate.

-

Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials. This typically involves washing with dilute acid, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

-

Purify the resulting amide or ester product by column chromatography or recrystallization.

Figure 2: General reactivity of this compound.

Applications in Research and Drug Development

Acyl chlorides are fundamental building blocks in organic synthesis. The bifunctional nature of this compound (containing both a reactive acyl chloride and a bromine atom) makes it a versatile reagent.

Phenylacetyl chloride and its derivatives are utilized in the synthesis of various pharmaceutical compounds. For instance, they are used in the preparation of penicillin and in the synthesis of inhibitors for enzymes like glutaminase, which is a target in cancer therapy.[6][9] The phenylacetyl moiety is a common scaffold in medicinal chemistry. The presence of the bromine atom allows for further functionalization through nucleophilic substitution or cross-coupling reactions, expanding its utility in creating diverse molecular libraries for drug discovery.

Spectroscopic Data

-

¹H NMR: The spectrum would show aromatic protons in the range of 7.2-7.5 ppm. A key singlet for the alpha-proton (CHBr) would likely appear downfield due to the deshielding effects of the adjacent bromine, carbonyl, and phenyl groups.

-

¹³C NMR: The carbonyl carbon (C=O) would exhibit a characteristic signal around 170 ppm. Aromatic carbons would appear in the 125-140 ppm region. The alpha-carbon attached to the bromine would be found in the aliphatic region but shifted downfield.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride would be prominent, typically in the range of 1780-1815 cm⁻¹. C-Br and C-Cl stretching vibrations would be observed in the fingerprint region (below 1000 cm⁻¹).[10]

Safety and Handling

This compound is a hazardous chemical and requires strict safety precautions.

GHS Hazard Classification: [1][11]

-

Skin Corrosion/Irritation (Category 1B)[11]

-

Serious Eye Damage/Eye Irritation (Category 1)[11]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system[11]

-

May be corrosive to metals (Category 1)[11]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and appropriate protective clothing to prevent skin contact.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.

-

-

Handling: Avoid breathing mist, vapors, or spray.[7] Do not get in eyes, on skin, or on clothing.[7]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[7] Store in a corrosives area.[7]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Figure 3: General experimental workflow for acylation.

References

- 1. 2-Bromophenylacetyl chloride | C8H6BrClO | CID 4138386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 19078-72-9 | Buy Now [molport.com]

- 4. Phenylacetyl chloride | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Phenylacetyl chloride | 103-80-0 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docbrown.info [docbrown.info]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-2-phenylacetyl chloride from Phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-2-phenylacetyl chloride, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the α-bromination of phenylacetic acid, followed by the conversion of the resulting 2-bromo-2-phenylacetic acid to the corresponding acyl chloride. This document details the reaction mechanisms, provides experimentally validated protocols, and presents quantitative data to support researchers in the practical application of this synthesis.

Synthesis Overview

The overall transformation of phenylacetic acid to this compound proceeds through two sequential reactions:

-

Step 1: α-Bromination of Phenylacetic Acid: This step involves the selective bromination of the carbon atom alpha to the carboxylic acid group. This is typically achieved via a free-radical bromination mechanism.

-

Step 2: Acyl Chloride Formation: The carboxylic acid functionality of 2-bromo-2-phenylacetic acid is then converted to a more reactive acyl chloride, facilitating subsequent nucleophilic acyl substitution reactions.

Reaction Pathways and Mechanisms

The synthesis involves a free-radical substitution followed by a nucleophilic acyl substitution.

Caption: Overall reaction pathway for the synthesis.

Mechanism of α-Bromination

The α-bromination of phenylacetic acid using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) proceeds via a classic free-radical chain mechanism.

Caption: Mechanism of free-radical α-bromination.

Mechanism of Acyl Chloride Formation

The conversion of the carboxylic acid to the acyl chloride with thionyl chloride (SOCl₂) is a well-established method that proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of acyl chloride formation with thionyl chloride.

Experimental Protocols

The following protocols are based on established literature procedures and provide a reliable pathway to the target compound.

Step 1: Synthesis of 2-Bromo-2-phenylacetic acid

This procedure utilizes N-bromosuccinimide for the selective α-bromination of phenylacetic acid.[1]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 376 mg | 2.76 mmol |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 540 mg | 3.03 mmol |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 23 mg | 0.14 mmol |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 5.5 mL | - |

Procedure:

-

To a dry two-necked flask equipped with a reflux condenser, add phenylacetic acid (376 mg, 2.76 mmol), N-bromosuccinimide (540 mg, 3.03 mmol), and carbon tetrachloride (5.5 mL).

-

With stirring, add azobisisobutyronitrile (23 mg, 0.14 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2 hours with continuous stirring.

-

Monitor the reaction progress by ¹H NMR until the complete consumption of phenylacetic acid is observed.

-

Upon completion, allow the reaction to cool to room temperature.

-

Dilute the reaction mixture with hexane (10.0 mL) and filter to remove the succinimide byproduct.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Purify the crude product by silica gel column chromatography (eluent: n-hexane/ether, 2:1 v/v) to yield 2-bromo-2-phenylacetic acid as a white solid.

Quantitative Data:

| Product | Yield (%) |

| 2-Bromo-2-phenylacetic acid | 95% |

Step 2: Synthesis of this compound

This protocol is adapted from procedures for the conversion of similar carboxylic acids to acyl chlorides using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-2-phenylacetic acid | C₈H₇BrO₂ | 215.04 | 2.15 g | 10.0 mmol |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 1.43 mL (2.38 g) | 20.0 mmol |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1-2 drops | Catalytic |

| Anhydrous Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 20 mL | - |

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2-bromo-2-phenylacetic acid (2.15 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).

-

Add a catalytic amount of DMF (1-2 drops) to the suspension.

-

Slowly add thionyl chloride (1.43 mL, 20.0 mmol) to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 40°C) and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction mixture should become a clear solution.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and the solvent by distillation under reduced pressure.

-

The resulting crude this compound, a pale yellow oil or low-melting solid, can be used directly for subsequent reactions or further purified by vacuum distillation.

Expected Quantitative Data:

Based on analogous reactions, the yield of this step is expected to be high.

| Product | Expected Yield (%) | Purity |

| This compound | >95% | >95% (typically) |

Product Characterization

The final product, this compound, can be characterized by standard spectroscopic methods.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₆BrClO |

| Molecular Weight | 233.49 g/mol |

Spectroscopic Data (Expected):

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR (CDCl₃) | δ 7.3-7.5 (m, 5H, Ar-H), δ 5.5-5.7 (s, 1H, α-CH) |

| ¹³C NMR (CDCl₃) | δ 170-172 (C=O), δ 135-140 (Ar C-ipso), δ 128-130 (Ar C-H), δ 50-55 (α-C) |

| IR (neat) | ~1790 cm⁻¹ (C=O, acyl chloride), ~3030 cm⁻¹ (Ar C-H), ~700-800 cm⁻¹ (C-Br, C-Cl) |

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis.

Caption: Laboratory workflow for the two-step synthesis.

Safety Considerations

-

Phenylacetic acid, N-bromosuccinimide, and 2-bromo-2-phenylacetic acid are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Azobisisobutyronitrile (AIBN) is a flammable solid and should be handled with care.

-

Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme caution in a fume hood, and appropriate PPE must be worn.

-

This compound is expected to be corrosive and a lachrymator. Handle with care in a fume hood.

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) where appropriate, especially when using anhydrous solvents.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Bromo-2-phenylacetyl Chloride

Disclaimer: As of the latest literature review, specific studies detailing the biological mechanism of action, protein targets, and effects on signaling pathways of 2-bromo-2-phenylacetyl chloride are not available. The following guide is a well-informed projection based on the known chemical reactivity of its constituent functional groups—an acyl chloride and an alpha-bromo ketone. The proposed mechanisms, pathways, and experimental data are therefore hypothetical and intended to serve as a scientific framework for future research.

Introduction

This compound is a bifunctional electrophilic molecule with the potential for high reactivity towards biological nucleophiles. Its chemical structure, featuring a highly reactive acyl chloride and an alpha-bromo ketone, suggests that it can act as a potent covalent modifier of proteins and other macromolecules. This technical guide explores the putative mechanism of action of this compound, providing a detailed, albeit hypothetical, framework for its potential interactions with cellular components and the subsequent impact on biological signaling. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of such reactive compounds as chemical probes or covalent inhibitors.

Core Putative Mechanism of Action: Covalent Modification of Nucleophilic Residues

The primary mechanism of action of this compound is likely to be the covalent modification of nucleophilic amino acid residues within proteins. The molecule possesses two electrophilic centers: the carbon of the acyl chloride and the alpha-carbon bearing the bromine atom.

-

Acylation Reaction: The acyl chloride is an exceptionally reactive group that will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles. In a biological context, this includes the side chains of lysine (ε-amino group), serine (hydroxyl group), threonine (hydroxyl group), tyrosine (phenolic hydroxyl group), and the N-terminal amino group of proteins. This reaction results in the formation of a stable amide or ester bond, attaching the 2-bromo-2-phenylacetyl moiety to the protein.

-

Alkylation Reaction: The alpha-bromo ketone functionality makes the alpha-carbon susceptible to nucleophilic attack via an SN2 reaction. The thiol group of cysteine is a particularly strong nucleophile and a common target for such alkylating agents.[1] Other nucleophilic residues that can be targeted include the imidazole ring of histidine and the thioether of methionine.[2][3] This alkylation results in the formation of a stable thioether, alkylamino, or sulfonium salt linkage.

Due to the high reactivity of the acyl chloride, it is probable that acylation is the initial and more widespread modification. However, the subsequent alkylation by the alpha-bromo group could lead to intra- or intermolecular crosslinking if a second nucleophile is in proximity.

Below is a DOT script illustrating the general workflow of protein modification by this compound.

Hypothetical Impact on Signaling Pathways

Covalent modification of proteins can lead to a variety of functional consequences, including enzyme inhibition, disruption of protein-protein interactions, and alteration of protein localization. The non-specific nature of highly reactive compounds like this compound suggests that it could impact multiple signaling pathways simultaneously.

For instance, if this compound were to inhibit a key kinase, it could disrupt a phosphorylation cascade. The diagram below illustrates a hypothetical scenario where the compound inhibits a hypothetical "Kinase A," which is upstream of a signaling pathway leading to cell proliferation.

Quantitative Data (Hypothetical)

Due to the absence of experimental data, the following tables are illustrative examples of how quantitative data for this compound might be presented.

Table 1: Hypothetical Inhibitory Activity against a Panel of Kinases

| Kinase Target | IC50 (µM) | Modification Site (Predicted) |

| Kinase A | 0.5 | Cys-123 |

| Kinase B | 2.1 | Lys-45 |

| Kinase C | 15.8 | Met-89 |

| Kinase D | > 100 | - |

Table 2: Hypothetical Reactivity with Nucleophilic Amino Acids

| Amino Acid | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Cysteine | 150 |

| Lysine | 85 |

| Histidine | 40 |

| Serine | 5 |

Experimental Protocols (Hypothetical)

Detailed methodologies for key experiments are crucial for reproducibility. Below are hypothetical protocols for assays that would be used to characterize the mechanism of action of this compound.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

-

Materials:

-

Recombinant human Kinase A

-

ATP

-

Peptide substrate for Kinase A

-

This compound (in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add 5 µL of the compound dilution or DMSO (vehicle control).

-

Add 10 µL of a solution containing Kinase A and the peptide substrate to each well.

-

Pre-incubate for 30 minutes at room temperature to allow for covalent modification.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

-

Objective: To identify the specific amino acid residues on a target protein that are covalently modified by this compound.

-

Materials:

-

Target protein (e.g., Kinase A)

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (sequencing grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

-

-

Procedure:

-

Incubate the target protein with a 5-fold molar excess of this compound for 1 hour at room temperature.

-

Quench the reaction by adding an excess of a small molecule thiol like glutathione.

-

Denature the protein by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to 10 mM and incubating for 1 hour at 37°C.

-

Alkylate free cysteines by adding IAM to 20 mM and incubating for 30 minutes in the dark.

-

Dilute the sample 10-fold with 50 mM ammonium bicarbonate.

-

Digest the protein overnight with trypsin at 37°C.

-

Acidify the peptide mixture with formic acid.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of the 2-bromo-2-phenylacetyl group on all potential nucleophilic residues.

-

Conclusion

While the specific biological activity of this compound remains to be experimentally determined, its chemical structure strongly suggests a mechanism of action based on covalent modification of proteins. As a bifunctional electrophile, it has the potential to be a potent and likely non-specific inhibitor of a wide range of proteins. The hypothetical frameworks for its mechanism, impact on signaling, and experimental investigation provided in this guide are intended to stimulate and direct future research into this and similar reactive molecules. Such studies are essential to unlock their potential as chemical biology tools or as scaffolds for the development of targeted covalent inhibitors.

References

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-2-phenylacetyl chloride

This technical guide provides a comprehensive overview of 2-bromo-2-phenylacetyl chloride, a key reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details its chemical identity, physical properties, synthesis protocols, and key reactions.

Chemical Identity and Synonyms

The compound with the chemical name this compound is a derivative of phenylacetic acid. Its structure is characterized by a bromine atom and a phenyl group attached to the alpha-carbon of the acetyl chloride moiety.

IUPAC Name: this compound

Synonyms:

It is important to distinguish this compound from its isomer, 2-(2-bromophenyl)acetyl chloride, where the bromine atom is substituted on the phenyl ring.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO | [3][4] |

| Molecular Weight | 233.49 g/mol | [3][4] |

| CAS Number | 19078-72-9 | [1] |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | Not available | [4] |

| Melting Point | Not available | [4] |

| Density | Not available | [4] |

| Solubility | Reacts with water | [5] |

Experimental Protocols

The synthesis of this compound is typically a two-step process, starting from phenylacetic acid. The first step involves the bromination of the alpha-carbon, followed by the conversion of the resulting carboxylic acid to an acyl chloride.

Synthesis of 2-Bromo-2-phenylacetic acid

A common method for the synthesis of the precursor, 2-bromo-2-phenylacetic acid, involves the bromination of phenylacetic acid using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). While a detailed protocol for this specific synthesis was not found in the search results, a representative procedure for a similar α-bromination is as follows.

Materials:

-

Phenylacetic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetic acid in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or NMR).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-bromo-2-phenylacetic acid.

-

Purify the product by recrystallization or column chromatography.

Synthesis of this compound

The conversion of 2-bromo-2-phenylacetic acid to this compound is a standard transformation in organic chemistry, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6][7]

Materials:

-

2-Bromo-2-phenylacetic acid

-

Thionyl chloride or Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure using Thionyl Chloride:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 2-bromo-2-phenylacetic acid.

-

Add an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Procedure using Oxalyl Chloride:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromo-2-phenylacetic acid in anhydrous dichloromethane.

-

Add a catalytic amount of DMF.

-

Slowly add an excess of oxalyl chloride to the solution at room temperature. Gas evolution (CO and CO₂) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

After the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude product.

-

The product can be purified by vacuum distillation.

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow for this compound and its relationship to precursor and subsequent reaction types.

Caption: Synthesis workflow for this compound.

Caption: Logical relationships of this compound.

Applications in Drug Development and Research

This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the presence of two reactive sites: the electrophilic acyl chloride and the carbon bearing the bromine atom, which can participate in nucleophilic substitution reactions.

While specific signaling pathways involving this compound were not identified in the search results, acyl chlorides, in general, are crucial intermediates in the synthesis of a wide array of biologically active molecules. They are commonly used to introduce the phenylacetyl moiety into a target structure, a substructure present in many pharmaceutical compounds. For instance, phenylacetyl chloride itself is a precursor in the synthesis of penicillins and other drugs.[8] The bromo-functionality on the alpha-carbon of this compound provides an additional handle for further chemical modifications, allowing for the creation of diverse molecular scaffolds for drug discovery.

References

- 1. This compound | 19078-72-9 | Buy Now [molport.com]

- 2. 2-Bromophenylacetyl chloride | C8H6BrClO | CID 4138386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ALPHA-BROMOPHENYLACETYL CHLORIDE | CAS#:19078-72-9 | Chemsrc [chemsrc.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Phenylacetyl chloride | 103-80-0 [chemicalbook.com]

- 6. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 7. organic chemistry - Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate" - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. dir.indiamart.com [dir.indiamart.com]

An In-depth Technical Guide to 2-Bromo-2-phenylacetyl chloride

This technical guide provides a comprehensive overview of 2-Bromo-2-phenylacetyl chloride, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its chemical properties, synthesis, and applications.

Core Compound Information

This compound , also known as α-Bromophenylacetyl chloride, is a reactive acyl chloride derivative. Its chemical structure features a bromine atom and a chlorine atom attached to the acetyl group, which is further bonded to a phenyl ring. This combination of functional groups makes it a versatile reagent in organic synthesis.

Chemical Identity and Properties

Below is a summary of the key identifiers and physicochemical properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | α-Bromophenylacetyl chloride | - |

| CAS Number | 19078-72-9 | [1] |

| Molecular Formula | C₈H₆BrClO | [1] |

| Molecular Weight | 233.49 g/mol | [1] |

| Boiling Point | 110 °C at 2.5 Torr | - |

| Density | 1.613 g/cm³ (predicted) | - |

| Melting Point | Not available | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from phenylacetic acid. The first step is the α-bromination of phenylacetic acid to yield 2-bromo-2-phenylacetic acid, which is then converted to the corresponding acyl chloride.

Experimental Protocol: Synthesis of 2-Bromo-2-phenylacetic acid

This protocol is adapted from a general procedure for the synthesis of α-bromophenylacetic acid.

Materials:

-

Phenylacetic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Hexane

-

Ether

Procedure:

-

To a dry two-necked flask equipped with a condenser, add phenylacetic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride.

-

Add a catalytic amount of azobisisobutyronitrile (AIBN) to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 2 hours. The reaction progress can be monitored by ¹H NMR spectroscopy until the starting material is consumed.

-

After completion, allow the reaction to cool to room temperature.

-

Dilute the mixture with hexane and filter to remove succinimide.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography (eluent: n-hexane/ether) to yield 2-bromo-2-phenylacetic acid as a white solid.

Conversion to this compound

The resulting 2-bromo-2-phenylacetic acid can be converted to the acid chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Procedure:

-

In a fume hood, dissolve 2-bromo-2-phenylacetic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene).

-

Slowly add thionyl chloride (≥ 1.1 eq) to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature or gentle heat until the evolution of gas (SO₂ and HCl) ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield crude this compound, which can be purified by vacuum distillation.

Spectroscopic Data

| Spectroscopic Data for 2-Bromophenylacetyl chloride (Isomer) | |

| IR Spectrum (ATR) | Characteristic peaks for the carbonyl group (C=O) of the acyl chloride are expected around 1780-1815 cm⁻¹. |

| Mass Spectrometry (GC-MS) | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine. Fragmentation would likely involve the loss of Cl, Br, and COCl. |

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. A notable application is in the production of the antiplatelet agent, clopidogrel .

Experimental Workflow: Synthesis of a Clopidogrel Intermediate

The following diagram illustrates a key step in the synthesis of a clopidogrel intermediate where an α-bromo phenylacetic acid derivative is reacted with a thienopyridine derivative. This showcases the utility of this class of compounds in building complex drug molecules.

Safety and Handling

This compound is a corrosive and reactive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will react with water to release corrosive hydrogen chloride and hydrogen bromide gas.

Personal Protective Equipment (PPE):

-

Safety goggles and face shield

-

Chemical-resistant gloves

-

Protective clothing

Handling:

-

Keep away from moisture, strong oxidizing agents, bases, and alcohols.

-

Store in a tightly sealed container in a cool, dry place.

In case of exposure, immediate medical attention is necessary. For skin or eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.

References

2-Bromo-2-phenylacetyl chloride safety data sheet (SDS) information

An In-depth Technical Guide on the Safety Data Sheet (SDS) for 2-Bromo-2-phenylacetyl chloride

This technical guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for this compound, tailored for researchers, scientists, and professionals in drug development. The information is synthesized from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's hazards and safe handling practices.

Chemical Identification

This compound, also known as α-Bromophenylacetyl chloride, is a chemical intermediate used in organic synthesis. Due to variations in naming conventions, it is crucial to verify the specific compound and its associated hazards by consulting the CAS number provided by the supplier.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | α-Bromophenylacetyl chloride, Benzeneacetyl chloride, α-bromo- |

| CAS Number | 55116-09-1[1], 19078-72-9[2] |

| Molecular Formula | C₈H₆BrClO[1][3] |

| Molecular Weight | 233.49 g/mol [1][3] |

Physical and Chemical Properties

The physical and chemical properties are essential for understanding the substance's behavior under various experimental and storage conditions.

| Property | Value | Source |

| Melting Point | 48 - 51 °C | |

| Boiling Point | 135 °C @ 24 hPa | |

| Boiling Point | 127 - 128 °C | [4] |

Note: Experimental protocols for determining these values are not detailed in the reviewed SDSs; they are often cited from scientific literature.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification provides a universally understood system for communicating its dangers.

| GHS Classification | Code | Description |

| Pictogram | GHS07 (Irritant)[1] | |

| Signal Word | Warning | [1] |

| Hazard Statements | H314 | Causes severe skin burns and eye damage. |

| H315 | Causes skin irritation.[1] | |

| H319 | Causes serious eye irritation.[1] | |

| H335 | May cause respiratory irritation.[1] | |

| Precautionary Statements | P261 | Avoid breathing mist or vapors. |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][5] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P405 | Store locked up.[1] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Handling, Storage, and Stability

Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.

| Parameter | Recommendation |

| Handling | Use in a well-ventilated area or under a chemical fume hood.[6]. Avoid contact with skin, eyes, and clothing.[6]. Do not breathe mists or vapors.[6]. Wash hands thoroughly after handling.[1]. |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]. Store locked up.. Recommended storage temperatures vary from room temperature to 2-8°C.[7]. |

| Stability | Stable under recommended storage conditions.. |

| Incompatible Materials | Strong oxidizing agents, strong bases, alcohols, and water.[6]. Reacts violently with water.. |

| Hazardous Decomposition | Thermal decomposition can produce carbon oxides and phosgene.. |

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are mandatory to minimize exposure risk.

| Control | Specification |

| Engineering Controls | Work in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation.[4][6]. |

| Eye/Face Protection | Wear safety glasses with side shields or goggles.. |

| Skin Protection | Wear protective gloves and protective clothing.. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.. |

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is crucial in the event of accidental exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]. |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[6]. |

| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[6]. |

| Accidental Release | Ensure adequate ventilation. Absorb spill with inert material (e.g., sand, diatomite) and transfer to a properly labeled container for disposal. Do not let the product enter drains.[5]. |

Transport Information

The transport of this compound is regulated due to its corrosive nature.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT / TDG / IATA | UN3265 | Corrosive liquid, acidic, organic, n.o.s. | 8 | II |

Source:[4]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely managing this compound, from preparation to emergency response.

References

- 1. 2-Bromophenylacetyl chloride | C8H6BrClO | CID 4138386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19078-72-9 | Buy Now [molport.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. ALPHA-BROMOPHENYLACETYL CHLORIDE | CAS#:19078-72-9 | Chemsrc [chemsrc.com]

Navigating the Reactivity of 2-Bromo-2-phenylacetyl chloride: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Bromo-2-phenylacetyl chloride, a critical reagent for researchers, scientists, and professionals in drug development. Understanding the inherent reactivity of this acyl chloride is paramount to ensuring its quality, efficacy, and safety in sensitive synthetic applications. This document outlines the factors influencing its stability, recommended handling procedures, and a framework for establishing stability-indicating analytical methods.

Core Concepts: Inherent Reactivity and Decomposition Pathways

This compound is a highly reactive molecule, a characteristic driven by the electrophilic nature of the carbonyl carbon, which is further activated by the electron-withdrawing chloro and bromo substituents. This inherent reactivity makes it susceptible to degradation, primarily through hydrolysis and thermal decomposition.

Hydrolysis: The principal degradation pathway for this compound is its reaction with water to form 2-bromo-2-phenylacetic acid and hydrochloric acid. This reaction is typically rapid and exothermic. The presence of atmospheric moisture is sufficient to initiate hydrolysis, leading to a decrease in the purity of the reagent over time.

Thermal Decomposition: Elevated temperatures can induce the decomposition of this compound. Thermal stress can lead to the elimination of hydrogen chloride and the formation of various byproducts. At high temperatures, the release of toxic and corrosive gases, such as carbon oxides, phosgene, and hydrogen chloride gas, is a significant safety concern.[1][2]

The following diagram illustrates the key factors that can compromise the stability of this compound, leading to its degradation.

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the longevity of this compound, adherence to strict storage and handling protocols is essential. The following table summarizes the recommended conditions based on available safety data sheets and the known chemistry of acyl chlorides.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Temperature | Store at 2-8 °C (refrigerated).[3][4] | Reduces the rate of thermal decomposition and slows down hydrolytic reactions. While some sources suggest room temperature storage, refrigeration is the more conservative and recommended approach for long-term stability.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Displaces atmospheric moisture, thereby minimizing hydrolysis. This is particularly crucial after the container has been opened. |

| Container | Tightly sealed, original container. Avoid metal containers.[3] | Prevents ingress of moisture and atmospheric gases. The reagent can be corrosive to certain metals. Glass containers with resistant liners are preferred.[3] |

| Light Exposure | Store in a dark place, protected from direct sunlight.[1] | While specific photostability data is not readily available, acyl chlorides can be sensitive to light, which may catalyze degradation. |

| Storage Area | A dry, cool, and well-ventilated place, designated as a corrosives area.[1][2] | Ensures a controlled environment and proper segregation from incompatible materials. |

Incompatible Materials

To prevent hazardous reactions and maintain the purity of the product, this compound should not be stored with the following classes of compounds:

| Incompatible Material | Hazard |

| Water/Moisture | Violent reaction, hydrolysis to form corrosive acids. |

| Strong Oxidizing Agents | Potential for vigorous or explosive reactions. |

| Strong Bases (e.g., amines, hydroxides) | Rapid and exothermic reaction, leading to decomposition. |

| Alcohols | Reacts to form esters in an exothermic reaction. |

Experimental Protocol: Framework for a Stability-Indicating Assay

For critical applications, particularly in pharmaceutical development, it is advisable to perform a stability study to determine the shelf-life of this compound under specific laboratory conditions. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.

Objective: To develop and validate a quantitative HPLC method that can separate and quantify this compound from its potential degradation products, primarily 2-bromo-2-phenylacetic acid.

Workflow for Method Development and Validation:

1. Materials and Reagents:

-

This compound (test sample)

-

Reference standards for this compound and 2-bromo-2-phenylacetic acid

-

HPLC-grade acetonitrile, water, and other solvents

-

Buffers (e.g., phosphate buffer)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.

-

Derivatizing agent (e.g., 2-nitrophenylhydrazine), if direct UV detection is insufficient.

2. Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Analytical balance

-

pH meter

-

Forced degradation equipment (oven, UV lamp, water bath)

3. Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 220 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

4. Forced Degradation Protocol:

-

Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60 °C.

-

Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the sample with a solution of 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid sample to 80 °C.

-

Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm).

-

Samples should be taken at various time points and analyzed by the developed HPLC method.

5. Validation Parameters:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

By implementing these storage, handling, and analytical procedures, researchers and drug development professionals can ensure the integrity of this compound, leading to more reliable and reproducible synthetic outcomes.

References

- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 19078-72-9 | Buy Now [molport.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 2-Bromo-2-phenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 2-bromo-2-phenylacetyl chloride

-

Molecular Formula: C₈H₆BrClO

-

Molecular Weight: 233.49 g/mol

-

CAS Number: 19078-72-9

-

Structure: (A representative image would be placed here in a full document)

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

The ¹H NMR spectrum is expected to be dominated by the signals from the aromatic protons of the phenyl group and the single methine proton at the alpha position.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Rationale |

| ~7.30 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) | Based on typical aromatic proton chemical shifts in similar phenyl-containing compounds. |

| ~6.10 | Singlet | 1H | Methine proton (CH-Br) | The electron-withdrawing effects of the adjacent bromine and carbonyl chloride groups will cause a significant downfield shift. |

Note: The exact chemical shift of the methine proton can be influenced by the solvent used.

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the alpha-carbon.

| Chemical Shift (δ) ppm | Assignment | Predicted Rationale |

| ~168 | Carbonyl carbon (C=O) | The acyl chloride carbonyl carbon is expected in this region. |

| ~135 | Quaternary aromatic carbon (C-CH) | The aromatic carbon attached to the acetyl group. |

| ~128 - 130 | Aromatic carbons (CH) | Typical range for phenyl group carbons. |

| ~55 | Alpha-carbon (CH-Br) | The carbon atom bonded to the bromine is expected to be significantly deshielded. |

The infrared spectrum will be characterized by a strong carbonyl stretch and absorptions corresponding to the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Rationale |

| ~1790 | Strong | C=O stretch (acyl chloride) | Acyl chlorides typically show a strong carbonyl absorption at a high frequency. |

| ~3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |

| ~1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretches | Typical absorptions for the phenyl group. |

| ~750, 690 | Strong | C-H out-of-plane bending | Indicative of a monosubstituted benzene ring. |

| ~700 - 600 | Medium | C-Br stretch | The carbon-bromine bond absorption. |

| ~800 - 600 | Medium | C-Cl stretch | The carbon-chlorine bond of the acyl chloride. |

The mass spectrum, likely obtained by electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment | Predicted Rationale |

| 232/234/236 | Variable | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one bromine and one chlorine atom. |

| 197 | Moderate | [M - Cl]⁺ | Loss of the chlorine atom. |

| 153/155 | Moderate | [M - Br]⁺ | Loss of the bromine atom. |

| 118 | Strong | [C₈H₆O]⁺ | Subsequent loss of HCl from the [M - Br]⁺ fragment. |

| 91 | High | [C₇H₇]⁺ | Tropylium ion, a common fragment for compounds containing a benzyl group. |

| 77 | Moderate | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid sample like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a single-pulse ¹H NMR spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

-

Sample Preparation: As this compound is expected to be a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[1][2]

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates or the empty ATR crystal.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.[3]

-

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Ionize the sample molecules using a standard electron energy (typically 70 eV).

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detect the ions and record their mass-to-charge ratio (m/z).

-

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

-

Visualization of Methodologies

The following diagrams illustrate the logical relationships in the spectral analysis of this compound and a general workflow for such an analysis.

Caption: Interconnectivity of spectral methods for molecular characterization.

Caption: A generalized workflow for acquiring and interpreting spectral data.

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-2-phenylacetyl Chloride as an Acylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-phenylacetyl chloride is a highly reactive acylating agent, valuable in organic synthesis for the introduction of the 2-bromo-2-phenylacetyl moiety into a variety of molecules. Its utility is particularly notable in the synthesis of complex organic molecules, including pharmaceutical intermediates and other specialty chemicals. The presence of the bromine atom at the alpha position to the carbonyl group provides a handle for further synthetic transformations, such as nucleophilic substitution or elimination reactions, enhancing its versatility as a building block.

This document provides detailed application notes and experimental protocols for the use of this compound in key acylation reactions, including the synthesis of esters and amides, as well as its application in Friedel-Crafts acylation.

Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₆BrClO |

| Molecular Weight | 233.49 g/mol |

| CAS Number | 19078-72-9 |

| Appearance | (Not specified, likely a fuming liquid) |

| Reactivity | Highly reactive towards nucleophiles, moisture sensitive. |

Applications in Organic Synthesis

This compound is a versatile reagent for various acylation reactions:

-

Esterification: Reacts with alcohols to form 2-bromo-2-phenylacetate esters. These esters can serve as intermediates in the synthesis of more complex molecules.

-

Amidation: Reacts with primary and secondary amines to yield 2-bromo-2-phenylacetamides. This reaction is fundamental in the construction of amide bonds, which are prevalent in biologically active molecules.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, leading to the formation of α-bromoaryl ketones. These products are useful precursors for various pharmaceuticals and fine chemicals.

The reactivity of this compound stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles. The general mechanism for these reactions is a nucleophilic acyl substitution.

General Acylation Mechanism

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Bromo-2-phenylacetate (Esterification)

This protocol is based on the general principles of esterification of acyl chlorides with alcohols.

Objective: To synthesize ethyl 2-bromo-2-phenylacetate via the acylation of ethanol.

Materials:

-

This compound

-

Anhydrous ethanol

-

Pyridine or triethylamine (base)

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anhydrous ethanol (1.0 eq.) and a base such as pyridine or triethylamine (1.1 eq.) in an anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Product Properties:

| Product | Molecular Formula | Molecular Weight | Boiling Point | Density | Refractive Index |

| Ethyl 2-bromo-2-phenylacetate | C₁₀H₁₁BrO₂ | 243.10 g/mol | 164 °C (30 mmHg) | 1.3893 g/mL | 1.5401 |

Protocol 2: Synthesis of 2-Bromo-N,2-diphenylacetamide (Amidation)

This protocol is adapted from a similar procedure for the synthesis of 2-bromo-N-phenylacetamide.

Objective: To synthesize 2-bromo-N,2-diphenylacetamide via the acylation of aniline.

Materials:

-

This compound

-

Aniline

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 eq.) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add this compound (1.0 eq.) dissolved in a small amount of dichloromethane, followed by the dropwise addition of triethylamine (1.2 eq.).

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours. A precipitate may form.

-

Concentrate the reaction mixture under reduced pressure.

-

Take up the residue in ethyl acetate and wash three times with water in a separatory funnel.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product can be purified by crystallization from ethyl acetate.

Quantitative Data for a Similar Reaction (Bromoacetyl bromide with aniline):

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Melting Point |

| Aniline (0.016 mol) | Bromoacetyl bromide (1.0 eq.) | Triethylamine (0.019 mol) | Dichloromethane | 2-Bromo-N-phenylacetamide | 131-135 °C |

Protocol 3: Friedel-Crafts Acylation of Benzene

This protocol is based on the general procedure for Friedel-Crafts acylation.

Objective: To synthesize 2-bromo-2-phenylacetophenone.

Materials:

-

This compound

-

Anhydrous benzene (solvent and reactant)

-

Anhydrous aluminum chloride (AlCl₃)

-

Cracked ice and concentrated hydrochloric acid

-

Diethyl ether

-

Aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, gas trap, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-